2-(5-Bromo-2-fluorophenyl)oxirane
Overview
Description
2-(5-Bromo-2-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6BrFO It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 5-bromo-2-fluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows: [ \text{5-Bromo-2-fluorostyrene} + \text{mCPBA} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The epoxide ring in this compound can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the epoxide ring can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where the epoxide ring serves as a reactive site.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The bromine and fluorine substituents can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
2-(2-Bromo-5-fluorophenyl)oxirane: Similar structure but with different positions of the bromine and fluorine substituents.
2-(4-Bromo-2-fluorophenyl)oxirane: Another positional isomer with the bromine and fluorine substituents in different locations.
Uniqueness: 2-(5-Bromo-2-fluorophenyl)oxirane is unique due to the specific positioning of the bromine and fluorine substituents, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms can also enhance the compound’s utility in various synthetic and research applications.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXXYGMRVHZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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